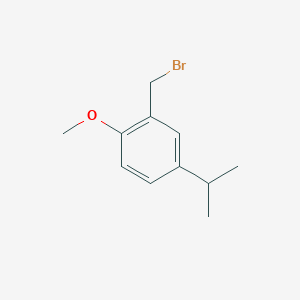

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene” is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is used for research purposes and is not intended for human or veterinary use .

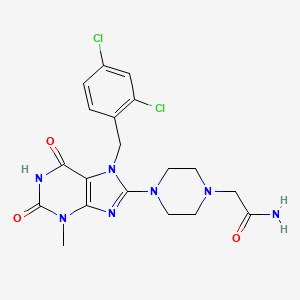

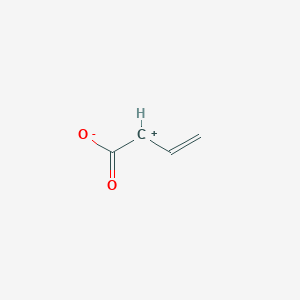

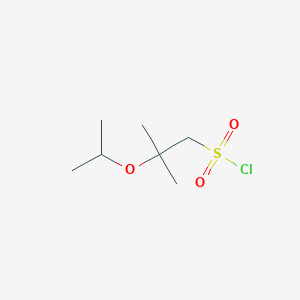

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene” can be represented by the SMILES notation:CC(C)C1=C(C=CC(=C1)CBr)OC . This indicates that the compound contains a benzene ring with a bromomethyl, methoxy, and isopropyl group attached to it .

Scientific Research Applications

Total Synthesis of Biologically Active Compounds

Researchers have been interested in the total synthesis of biologically active, naturally occurring compounds using "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene" as a starting material or intermediate. For example, a study by Akbaba et al. (2010) demonstrates the synthesis of a complex natural product starting from a related compound, showcasing the utility of bromomethylated aromatics in constructing biologically relevant molecules (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Advanced Polymer Materials

"Bromomethyl" compounds serve as crucial intermediates in the synthesis of advanced polymer materials. Cianga, Hepuzer, and Yagcı (2002) utilized a dibromobenzene derivative in the creation of poly(p-phenylene) graft copolymers with unique properties, indicating the potential of such compounds in developing new materials with specific mechanical and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).

Synthesis of Tetrahydrofuran Derivatives

Tetrahydrofuran derivatives are important in various chemical syntheses. Esteves et al. (2007) explored the selective radical cyclisation of propargyl bromoethers, including compounds structurally related to "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene," to produce tetrahydrofuran derivatives in high yields. This research highlights the role of bromomethylated compounds in synthesizing cyclic ethers, which are valuable in medicinal chemistry and natural product synthesis (Esteves, Ferreira, & Medeiros, 2007).

Molecular Electronics

In the field of molecular electronics, "bromomethyl" derivatives are used as building blocks for creating molecular wires and other electronic components. Stuhr-Hansen et al. (2005) demonstrated the use of bromophenyl derivatives, similar in functionality to "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene," for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, illustrating the compound's relevance in developing electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDZACQBEVRYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)